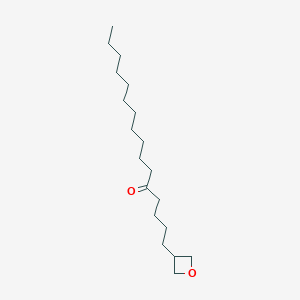
1-(Oxetan-3-yl)hexadecan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Oxetan-3-yl)hexadecan-5-one is a chemical compound characterized by the presence of an oxetane ring attached to a hexadecanone chain The oxetane ring, a four-membered cyclic ether, is known for its unique chemical properties and reactivity
Méthodes De Préparation
The synthesis of 1-(Oxetan-3-yl)hexadecan-5-one typically involves the formation of the oxetane ring followed by its attachment to the hexadecanone chain. One common method for synthesizing oxetane rings is through the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound . Another approach is the gold-catalyzed one-step synthesis from propargylic alcohols . These methods provide efficient routes to oxetane derivatives, which can then be further functionalized to obtain the desired compound.
Industrial production methods for such compounds often involve optimizing these synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced catalytic systems to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(Oxetan-3-yl)hexadecan-5-one undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates, which can then participate in further chemical transformations.
Reduction: Reduction reactions can target the carbonyl group in the hexadecanone chain, leading to the formation of alcohol derivatives.
Substitution: The oxetane ring is prone to nucleophilic substitution reactions, where nucleophiles can open the ring to form new compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(Oxetan-3-yl)hexadecan-5-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and advanced materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(Oxetan-3-yl)hexadecan-5-one exerts its effects is largely dependent on the context of its application. In medicinal chemistry, the oxetane ring can influence the compound’s interaction with biological targets, such as enzymes and receptors. The ring strain in oxetanes makes them reactive intermediates, which can undergo ring-opening reactions to form more stable products. These reactions can modulate the activity of the compound and its interaction with molecular targets .
Comparaison Avec Des Composés Similaires
1-(Oxetan-3-yl)hexadecan-5-one can be compared with other oxetane-containing compounds, such as:
1-(Oxetan-3-yl)piperazine: Known for its applications in medicinal chemistry.
Oxetan-3-one: A simpler oxetane derivative used as a building block in various synthetic routes.
Propriétés
Numéro CAS |
919003-27-3 |
|---|---|
Formule moléculaire |
C19H36O2 |
Poids moléculaire |
296.5 g/mol |
Nom IUPAC |
1-(oxetan-3-yl)hexadecan-5-one |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-14-19(20)15-12-11-13-18-16-21-17-18/h18H,2-17H2,1H3 |
Clé InChI |
RMCXQIBBFTVZKT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)CCCCC1COC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}-5-(triethylsilyl)pent-4-ynal](/img/structure/B14175766.png)
![Triphenyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B14175774.png)

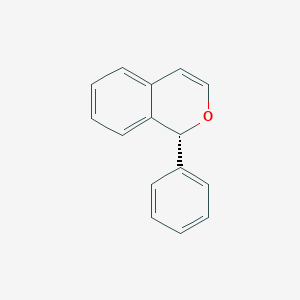
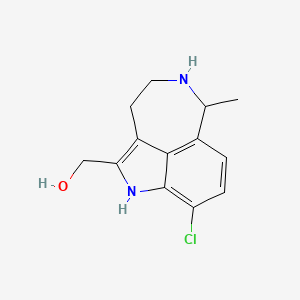
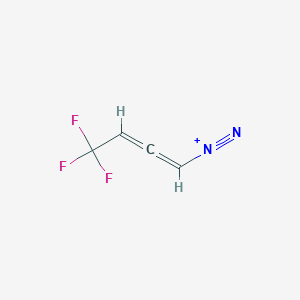
![Pentanamide, N-[[4-[(dimethylamino)phenylmethyl]cyclohexyl]methyl]-5-[methyl[(2,4,6-trichlorophenyl)sulfonyl]amino]-](/img/structure/B14175813.png)
![3-[(Diphenylmethoxy)methyl]-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14175814.png)
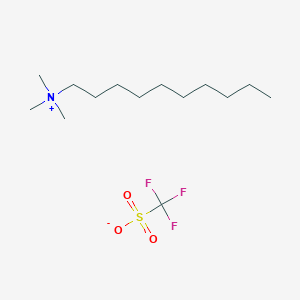
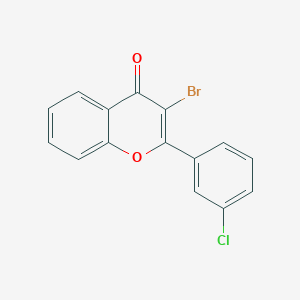
![N-(Benzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B14175829.png)
![Dimethyl 2-[(2-formylphenyl)sulfanyl]but-2-enedioate](/img/structure/B14175834.png)
![[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl]amino]-5-[[2-(aminomethylideneamino)acetyl]-methylamino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate](/img/structure/B14175840.png)
